REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:5]([O:4][CH2:3][CH:2]([F:1])[F:19])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Type
|
CUSTOM
|
Details
|
was stirred for 6.5 h under an atmosphere of hydrogen (3 bar)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration i
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OCC)C1)OCC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |